tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is a grey solid that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-methoxyquinoxaline-2-carboxylate
- tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-2(1H)-carboxylate
- tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxamide
Uniqueness
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its specific structural features, such as the methoxy group at the 6-position and the tert-butyl ester functionality. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQQVPMAHZXAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680015 |
Source
|
Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-30-9 |
Source
|
Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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